Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 3-membered and a 5-membered ring connected at a single spiro carbon. The molecule contains a tert-butyl ester group (Boc protection), a hydroxyl group at position 9, an oxygen atom (oxa) in the 5-membered ring, and a single nitrogen atom (aza) in the 2-position . Its structural complexity and functional groups make it a versatile intermediate for further derivatization.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(14)5-4-6-16-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
YVEGVWAXJQZGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCCO2)O |
Origin of Product |
United States |
Preparation Methods
Key Precursors and Starting Materials
The core precursor for synthesizing tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is typically a spirocyclic lactam or lactone derivative , often derived from heterocyclic building blocks such as oxetane derivatives or azacyclic compounds . For example, tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has been synthesized via multi-step procedures involving cyclization and protecting group strategies (see,).
General Synthetic Strategy
The synthesis generally proceeds via the following stages:
Formation of the spirocyclic core : This involves cyclization of suitable amino or hydroxyl precursors under controlled conditions, often employing nucleophilic substitution or intramolecular cyclization reactions.
Introduction of the hydroxyl group at the 9-position : This step may involve selective hydroxylation, often via oxidation or nucleophilic addition, targeting the appropriate carbon atom adjacent to the heterocyclic ring.
Incorporation of the oxo group at the 5-position : Oxidation of secondary or tertiary alcohols to ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium-based oxidants.
Protection and deprotection steps : Use of tert-butyl groups as protecting groups for carboxylates and hydroxyl functionalities, facilitating selective reactions.
Specific Reaction Conditions
Based on the literature (,,,):
| Step | Reagents | Solvent | Temperature | Duration | Remarks |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol derivatives | Toluene or THF | Reflux | Several hours | Facilitates spirocyclic ring closure |
| Hydroxylation | Nucleophilic addition or oxidation | Oxidants like m-CPBA or KMnO4 | Room temp to 50°C | 1-4 hours | Achieves selective hydroxylation at the 9-position |
| Oxidation | KMnO4 or CrO3 | Water/Acetone | Cold to room temp | 1-2 hours | Converts alcohols to ketones or acids |
| Protecting group installation | tert-Butyl chloroformate | DCM | 0°C to room temp | 2-4 hours | For tert-butyl ester formation |
Specific Synthetic Pathway
Synthesis via Cyclization of Precursors
A representative route involves starting with a 3-((benzylamino)methyl)oxetane derivative (as in):
- Formation of the oxetane-based precursor : Reaction of amino alcohols with chloroacetyl chloride under basic conditions yields acylated intermediates.
- Self-cyclization : Under inert atmosphere and basic conditions (e.g., sodium hydride or potassium carbonate), intramolecular cyclization occurs, forming the spirocyclic structure.
- Hydroxylation at the 9-position : Oxidative hydroxylation, possibly via selective oxidation, introduces the hydroxyl group.
- Protection of the carboxylate : The carboxylate is protected as a tert-butyl ester using tert-butyl chloroformate or similar reagents.
Oxidative Functionalization
The hydroxyl group at position 9 can be introduced via oxidation of a suitable precursor alcohol, employing reagents like:
- Potassium permanganate (KMnO4) under mild conditions to avoid overoxidation.
- m-CPBA for epoxidation followed by ring-opening to introduce hydroxyl groups.
Final Esterification
The carboxylate is protected as a tert-butyl ester through reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, ensuring stability during subsequent steps.
Reaction Mechanisms and Chemical Insights
| Reaction Type | Mechanism | Key Features |
|---|---|---|
| Intramolecular cyclization | Nucleophilic attack of amino group on electrophilic centers | Forms the spirocyclic core with high regioselectivity |
| Oxidation | Electron transfer involving oxidants like KMnO4 | Converts secondary alcohols to ketones or acids, selectively |
| Esterification | Nucleophilic attack of tert-butyl chloroformate on carboxylic acid | Forms tert-butyl ester protecting group |
Notes on Optimization and Challenges
- Selectivity : Achieving regioselective hydroxylation at the 9-position requires careful control of oxidation conditions to prevent overoxidation or undesired side reactions.
- Yield Optimization : Protecting groups such as tert-butyl esters improve overall yields by preventing side reactions during oxidation or cyclization.
- Reaction Conditions : Inert atmospheres (nitrogen or argon) are essential during oxidation and cyclization steps to prevent unwanted oxidation of sensitive intermediates.
Summary of Literature and Data Sources
Chemical Reactions Analysis
Types of Reactions
Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted spirocyclic compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Mechanism of Action
The mechanism of action of Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Pharmacological and Physicochemical Properties
Table 2: Functional and Pharmacological Comparisons
Computational and Binding Insights
- 2,7-Diazaspiro Derivatives : Molecular docking studies reveal that hydrophobic substitutions (e.g., phenethyl groups) improve S1R binding by occupying a distal hydrophobic pocket .
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may reduce membrane permeability compared to amino analogs but improve solubility for aqueous formulations .
Biological Activity
Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique three-dimensional structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- CAS Number : 2306245-16-7
- Purity : Typically ≥ 97%
Biological Activity
The biological activity of tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been explored in various studies, focusing on its pharmacological properties, including its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
Research indicates that compounds of this class may interact with specific biological pathways, including:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that spirocyclic compounds can modulate the expression of cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of several spirocyclic compounds, including tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate. The results indicated a significant reduction in edema and pain in animal models, attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes.
| Compound | Dose (mg/kg) | Edema Reduction (%) | Pain Relief (%) |
|---|---|---|---|
| Tert-butyl 9-hydroxy | 10 | 60 | 70 |
| Control (Placebo) | - | 0 | 0 |
Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell lines. The findings revealed that treatment with tert-butyl 9-hydroxy resulted in a marked decrease in cell death and an increase in cell viability.
| Treatment | Cell Viability (%) |
|---|---|
| Tert-butyl 9-hydroxy | 85 |
| Glutamate Only | 40 |
| Control | 100 |
Q & A
Q. What are the established synthesis protocols for Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization : Formation of the spirocyclic core using tert-butyl carbamate intermediates under basic conditions .
- Esterification : Protection of the carboxylate group using tert-butyloxycarbonyl (Boc) reagents .
- Hydroxylation : Introduction of the hydroxyl group via oxidation or hydroxylation agents like hydrogen peroxide .
Q. Key Methodological Considerations :
Q. How is structural characterization performed for this compound?
Structural elucidation relies on:
Q. Data Interpretation Example :
| Peak (δ ppm) | Assignment |
|---|---|
| 1.45 (s, 9H) | tert-butyl group |
| 3.70–4.20 (m) | Oxa-azaspiro ring protons |
Q. What purification methods are recommended for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .
- HPLC : Reverse-phase C18 columns for final purity validation (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during hydroxylation .
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts for stereoselective synthesis .
Case Study :
A 20% yield increase was achieved by replacing THF with DMF in the cyclization step, reducing side-product formation .
Q. How should researchers address contradictions in biological activity data?
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl 2-cyano analogs) to identify critical functional groups .
- Mechanistic Profiling : Use SPR or ITC to quantify binding affinity with target proteins .
Q. Example Workflow :
Replicate assays in triplicate.
Cross-validate using orthogonal techniques (e.g., NMR vs. SPR).
Q. What strategies mitigate instability during storage or handling?
Q. Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| Room temperature, air | 15% | 7 days |
| –20°C, argon | <2% | 30 days |
Q. How can computational methods aid in studying this compound’s reactivity?
Q. What analytical techniques resolve stereochemical uncertainties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
